[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of (tert-Butoxycarbonyl)oxycefcapene pivoxil involves several steps. One common method includes the reaction of 2,2-dimethylpropanoyloxymethyl with (6R,7R)-3-(carbamoyloxymethyl)-7-[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(tert-Butoxycarbonyl)oxycefcapene pivoxil undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
(tert-Butoxycarbonyl)oxycefcapene pivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl)oxycefcapene pivoxil involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or pathways, leading to the desired biochemical or pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(tert-Butoxycarbonyl)oxycefcapene pivoxil is unique in its structure and properties. Similar compounds include:
tert-Butyloxycarbonyl protecting group: Used in organic synthesis for protecting amines.
tert-Butyl piperazine-1-carboxylate: Another compound with similar protecting group properties.
These compounds share some functional groups and chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 3-(carbamoyloxymethyl)-7-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S2/c1-8-9-15(16-12-45-25(30-16)32-26(39)43-28(5,6)7)19(34)31-17-20(35)33-18(14(10-40-24(29)38)11-44-21(17)33)22(36)41-13-42-23(37)27(2,3)4/h9,12,17,21H,8,10-11,13H2,1-7H3,(H2,29,38)(H,31,34)(H,30,32,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCFXVZYMMCNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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